molecular formula C21H20N4O3 B11294107 N-(2-methoxybenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2-methoxybenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11294107
M. Wt: 376.4 g/mol
InChI Key: MKTLTIHXADTIST-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-amino-7-cyclopentyl-4-[(2-methoxybenzyl)amino]-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation and inflammation, such as cyclin-dependent kinases (CDKs) and cyclooxygenase (COX) enzymes . This inhibition can lead to reduced cell growth and inflammation, making the compound a potential candidate for anticancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets and pathways. This multi-targeted approach can enhance its therapeutic potential and reduce the likelihood of drug resistance compared to single-target compounds .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-13-7-6-10-25-18(13)23-19-15(21(25)27)11-16(24(19)2)20(26)22-12-14-8-4-5-9-17(14)28-3/h4-11H,12H2,1-3H3,(H,22,26)

InChI Key

MKTLTIHXADTIST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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